(3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Description
(3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, also known as PTMZ, is a synthetic compound that has gained significant attention in recent years due to its potential pharmaceutical applications. PTMZ is a member of the thiazepane family, which is known for its diverse pharmacological properties.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania strains transmitted through sandfly bites, affects millions of people globally. The synthesized pyrazole derivatives (compounds 9–15) were evaluated for their antileishmanial activity. Notably, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . This suggests that the compound could be a potential candidate for treating leishmaniasis.
Antimalarial Activity
Malaria, transmitted by Plasmodium strains via mosquito bites, remains a major global health concern. Compounds 14 and 15 from this series demonstrated significant inhibition effects against Plasmodium berghei in vivo. Specifically, compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
Molecular Docking Study
To understand the mechanism behind the antileishmanial activity, a molecular docking study was conducted. Compound 13 was docked against Lm-PTR1 (a target enzyme), revealing insights into its interaction with the protein. This study justified the compound’s enhanced antileishmanial efficacy .
Thiazolone Derivatives
The synthesis of thiazolone derivatives involved coupling arenediazonium chloride with the compound. This led to the formation of (2-(2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazinyl)-5-(2-arylhydrazono)thiazol-4(5H)-one) . These derivatives may have additional pharmacological properties worth exploring.
Antibacterial Screening
Although not directly related to the compound, antibacterial screening of compounds with similar phenyl moieties (e.g., p-tolyl and o-tolyl) indicated their lack of activity against Gram-positive bacteria . However, further investigations could explore potential antibacterial effects.
properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-17-6-2-3-9-20(17)21-10-13-24(14-15-27-21)22(26)18-7-4-8-19(16-18)25-12-5-11-23-25/h2-9,11-12,16,21H,10,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIWQWVZDGHRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone |
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